

Endusamycin: A Technical Deep-Dive into its Chemical Architecture and Stereochemical Nuances

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Compound of Interest

Compound Name: *Endusamycin*

Cat. No.: *B564215*

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Abstract

Endusamycin, a complex polycyclic ether antibiotic, presents a compelling scaffold for antimicrobial and anticancer research. This document provides a comprehensive technical overview of its chemical structure, stereochemistry, and known biological activities. While quantitative data on its biological efficacy remains limited in publicly accessible literature, this guide consolidates the available information, offering a foundational resource for researchers in natural product synthesis, medicinal chemistry, and oncology.

Chemical Structure and Stereochemistry

Endusamycin is a glycosidic polyether antibiotic produced by the bacterium *Streptomyces endus* subsp. *aureus*.^[1] Its complex molecular architecture is characterized by a series of interconnected cyclic ether rings, a spiroketal system, and a glycosidically linked deoxysugar moiety.

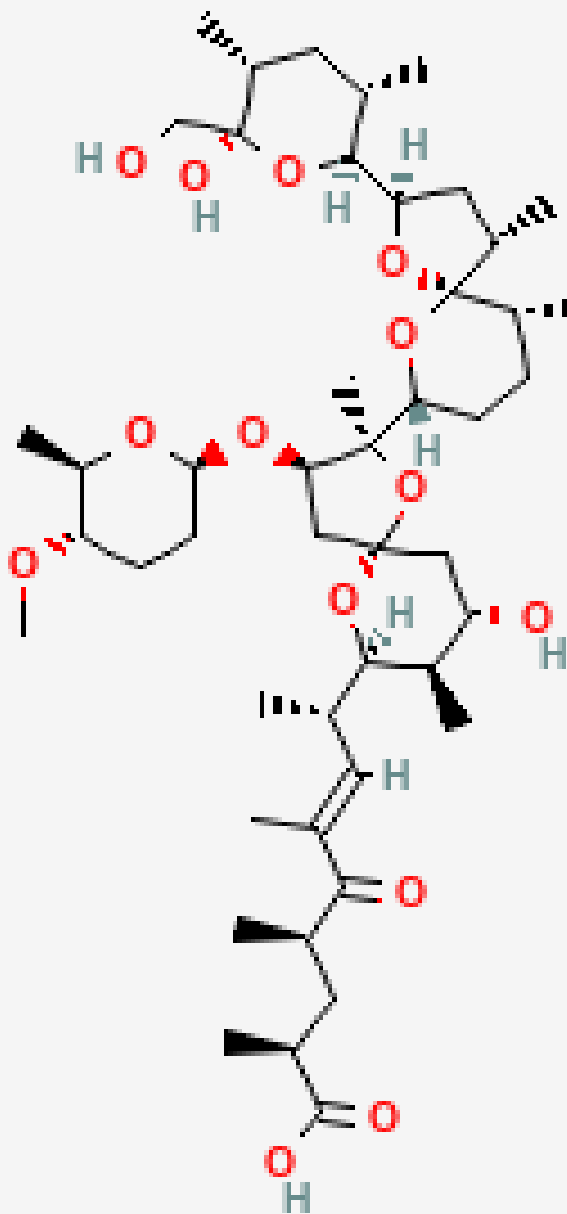
Molecular Formula and IUPAC Name

The chemical formula for **Endusamycin** is $C_{47}H_{78}O_{14}$.^[2] Its systematic IUPAC name, which precisely defines its intricate stereochemistry, is (E,2S,4R,8S)-8-[(2S,3R,5S,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-

dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid.[2]

Two-Dimensional Structure

The 2D chemical structure of **Endusamycin**, illustrating the connectivity of its atoms and functional groups, is presented below. The stereochemistry at each chiral center is explicitly defined in the IUPAC name.



Caption: 2D chemical structure of **Endusamycin**.

Physicochemical and Spectroscopic Data

Detailed experimental data for **Endusamycin**, including spectroscopic and crystallographic analyses, are not extensively available in the public domain. However, some fundamental physicochemical properties have been reported.

Property	Value	Reference
Molecular Weight	867.1 g/mol	[2]
Exact Mass	866.53915716 Da	[2]
Melting Point (Free Acid)	95-105 °C	[1]
Melting Point (Sodium Salt)	215-220 °C	[1]
Optical Rotation (Free Acid)	$[\alpha]^{25}_D +47.4^\circ$ (c 0.5, methanol)	[1]
Optical Rotation (Sodium Salt)	$[\alpha]^{25}_D +25^\circ$ (c 0.5, methanol)	[1]
UV λ_{max}	232 nm (log ϵ 4.16)	[1]

Table 1: Physicochemical Properties of **Endusamycin**.

Biological Activity

Endusamycin has demonstrated notable biological activity, primarily as an antibacterial and antitumor agent.

Antibacterial Activity

Endusamycin exhibits in vitro activity against Gram-positive and anaerobic bacteria.[1]

Specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains are not readily available in the published literature.

Anticancer Activity

Recent studies have highlighted the potent antitumor activities of **Endusamycin**.[3] It shows inhibitory effects against a range of cancer cell lines and is reported to be more effective against breast cancer stem cells than the related polyether antibiotic, salinomycin.[3]

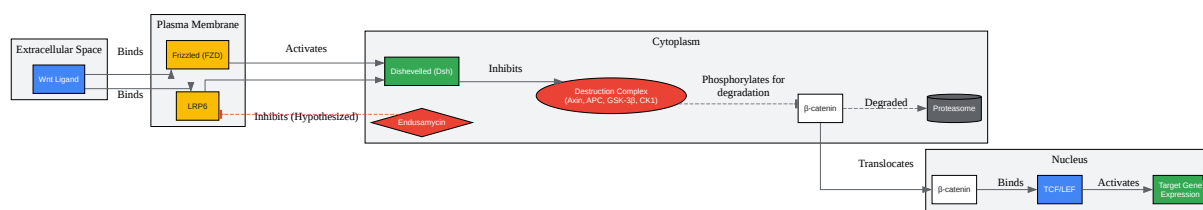
Quantitative data, such as IC50 values for specific cancer cell lines, are not widely reported.

Mechanism of Action: Wnt/ β -catenin Signaling Pathway

The primary mechanism of **Endusamycin**'s antitumor activity is attributed to its ability to target and inhibit the Wnt/ β -catenin signaling pathway.[3] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This binding event leads to the phosphorylation of LRP6 and the recruitment of the destruction complex (comprising Axin, APC, GSK-3 β , and CK1) to the plasma membrane. This prevents the phosphorylation and subsequent proteasomal degradation of β -catenin. Stabilized β -catenin then accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and survival.

While the precise molecular target of **Endusamycin** within this pathway has not been definitively elucidated in the available literature, it is hypothesized to interfere with the initial stages of signal transduction, potentially by disrupting the function of the LRP6 co-receptor.



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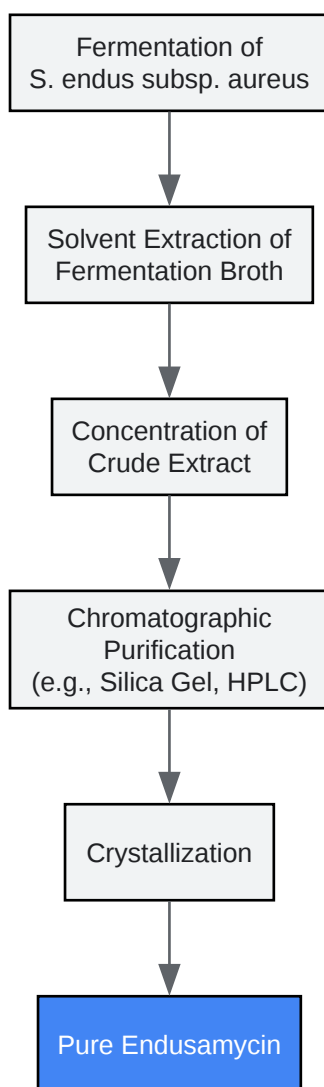
Caption: Hypothesized mechanism of **Endusamycin** in the Wnt/ β -catenin signaling pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and biological evaluation of **Endusamycin** are not extensively detailed in the primary literature. The following sections provide a generalized overview based on available information.

Isolation and Purification

Endusamycin is produced by fermentation of *Streptomyces endus* subsp. *aureus* (ATCC 39574). The recovery and purification from the fermentation broth are achieved using "standard procedures," which typically involve the following steps:



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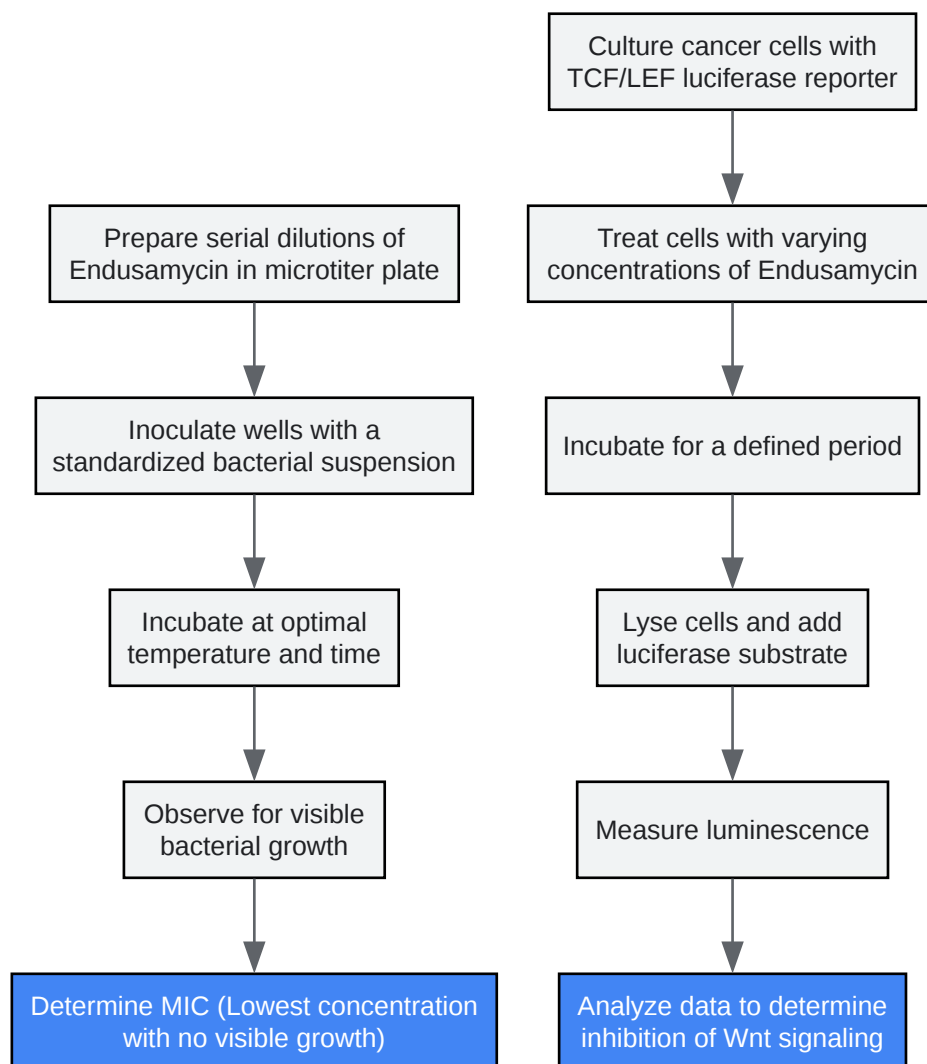
Caption: Generalized workflow for the isolation and purification of **Endusamycin**.

Total Synthesis

To date, a total synthesis of **Endusamycin** has not been reported in the peer-reviewed literature. The complexity of its polycyclic ether core and the dense stereochemical information present significant challenges for synthetic chemists.

Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution or agar diffusion assays are typically employed to determine the MIC of antibacterial compounds. A generalized workflow for a broth microdilution assay is as follows:



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- 3. Overproduction of endusamycin in *Streptomyces endus* subsp. *aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endusamycin: A Technical Deep-Dive into its Chemical Architecture and Stereochemical Nuances]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564215#endusamycin-chemical-structure-and-stereochemistry]

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